N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Overview
Description
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, an oxadiazole ring, and a nitrofuran moiety
Mechanism of Action
Target of Action
The primary target of this compound is cytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the biosynthesis of sterols in various organisms, including fungi and humans. It catalyzes the removal of the 14α-methyl group from sterol precursors, a critical step in the synthesis of ergosterol in fungi and cholesterol in humans.
Mode of Action
The compound interacts with CYP51 by binding to its active site . The exact nature of this interaction is not fully understood, but it is believed to inhibit the enzyme’s activity, preventing the demethylation of sterol precursors. This inhibition disrupts the biosynthesis of essential sterols, leading to alterations in cell membrane structure and function.
Biochemical Pathways
The compound affects the sterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol in fungi or the conversion of lanosterol to cholesterol in humans. This disruption can lead to a deficiency of ergosterol or cholesterol, affecting the integrity and function of cell membranes.
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors, including its lipophilicity, molecular size, and interactions with transport proteins and metabolic enzymes .
Result of Action
The inhibition of CYP51 by this compound leads to a disruption in the biosynthesis of essential sterols. In fungi, this can result in impaired cell membrane function, growth inhibition, and ultimately cell death
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and therefore its ability to bind to CYP51 . Additionally, the presence of other substances could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and nitrofuran precursors. These precursors are then subjected to specific reaction conditions to form the desired compound. Common synthetic routes include:
Thiophene Synthesis: The thiophene ring is often synthesized through the reaction of 2,5-dichlorobenzenethiol with appropriate reagents to form 2,5-dichlorothiophene.
Oxadiazole Formation: The oxadiazole ring is formed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Nitrofuran Synthesis: The nitrofuran moiety is typically synthesized through nitration reactions involving furan derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Substitution reactions can occur at various positions on the thiophene and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amines derived from the reduction of the nitro group.
Substitution Products: Derivatives with substituted groups on the thiophene and oxadiazole rings.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in preclinical studies for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of various products, including dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2,5-Dichlorothiophene: A simpler thiophene derivative without the oxadiazole and nitrofuran moieties.
5-Nitrofuran-2-carboxamide: A compound containing only the nitrofuran moiety.
1,3,4-Oxadiazole derivatives: Compounds containing the oxadiazole ring but lacking the thiophene and nitrofuran groups.
Uniqueness: N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is unique due to the combination of the thiophene, oxadiazole, and nitrofuran moieties, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler counterparts.
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2N4O5S/c12-6-3-4(8(13)23-6)10-15-16-11(22-10)14-9(18)5-1-2-7(21-5)17(19)20/h1-3H,(H,14,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWLILOXYYDIPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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